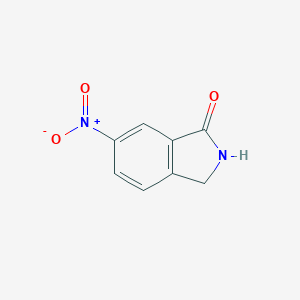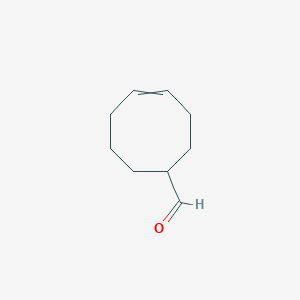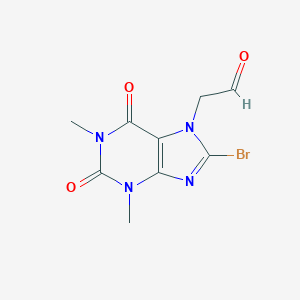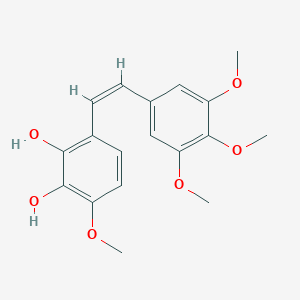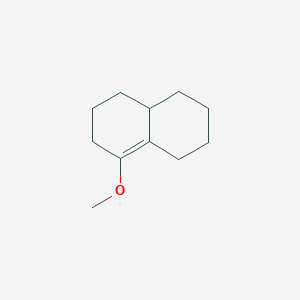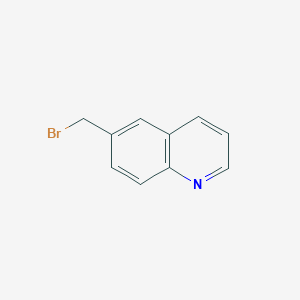
6-(Brommethyl)chinolin
Übersicht
Beschreibung
6-(Bromomethyl)quinoline is an organic compound with the chemical formula C10H8BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure of 6-(Bromomethyl)quinoline consists of a quinoline ring with a bromomethyl group attached to the sixth position. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Industry: It is used in the production of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
Target of Action
6-(Bromomethyl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit numerous biological activities such as antimicrobial, antifungal, anti-virulence, antiviral, and anti-parasitic
Mode of Action
The mode of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
These could potentially include pathways related to DNA replication, transcription, and protein synthesis, particularly in microbial organisms .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (20805 g/mol) and density (1538 g/mL at 25 °C) , suggest that it may have good bioavailability
Result of Action
Based on the known effects of quinoline derivatives, it’s likely that the compound could cause cellular damage and death in microbial organisms by interfering with critical biological processes such as dna replication .
Action Environment
The action, efficacy, and stability of 6-(Bromomethyl)quinoline could potentially be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents could affect its distribution and bioavailability in different environments Additionally, factors such as pH, temperature, and the presence of other chemical species could potentially affect its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)quinoline typically involves the bromination of 6-methylquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of 6-(Bromomethyl)quinoline can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 6-methylquinoline.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various quinoline derivatives.
- Oxidation reactions produce quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.
- Reduction reactions regenerate 6-methylquinoline.
Vergleich Mit ähnlichen Verbindungen
6-Methylquinoline: The parent compound without the bromomethyl group.
6-Chloromethylquinoline: A similar compound with a chloromethyl group instead of a bromomethyl group.
6-(Hydroxymethyl)quinoline: A derivative with a hydroxymethyl group.
Comparison:
Reactivity: 6-(Bromomethyl)quinoline is more reactive in substitution reactions compared to 6-methylquinoline due to the presence of the bromine atom, which is a good leaving group.
Biological Activity: The bromomethyl group can enhance the biological activity of quinoline derivatives by facilitating covalent interactions with biological targets.
Synthetic Utility: The bromomethyl group provides a versatile handle for further functionalization, making 6-(Bromomethyl)quinoline a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
6-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80279479 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101279-39-4 | |
| Record name | 6-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-(bromomethyl)quinoline in the synthesis of the quinoline antifolates described in the research?
A1: In this study, 6-(bromomethyl)quinoline serves as a crucial building block in the multi-step synthesis of various quinoline-based antifolates []. The researchers utilize a key reaction involving the coupling of 6-(bromomethyl)quinoline with different diethyl N-[4-(prop-2-ynylamino)benzoyl]-L-glutamates. This reaction leads to the formation of the desired quinoline antifolate structure. The bromine atom in 6-(bromomethyl)quinoline acts as a leaving group, facilitating this coupling reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

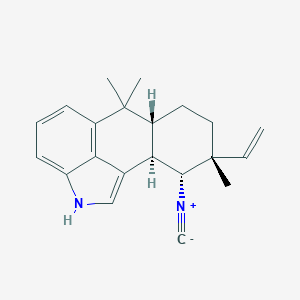
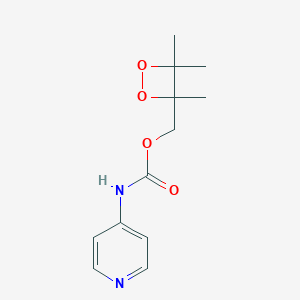
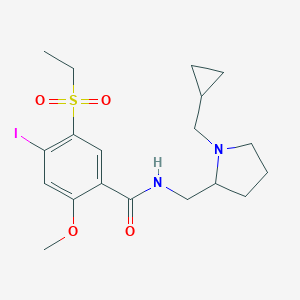
![3-(5-Anilino-2,4-dimethoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12568.png)
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)


